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3-(3,4-Dichloro-benzyl)-piperazin-2-one

Cat. No.: B13693794
M. Wt: 259.13 g/mol
InChI Key: MDATXSCGEUTITQ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Chemical Biology Research

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, form the backbone of a vast number of biologically active substances. nih.govresearchgate.net Their structural diversity and ability to engage in various interactions with biological targets like enzymes and receptors make them indispensable in medicinal chemistry. mdpi.com Nitrogen-containing heterocycles are particularly prominent, constituting the core of over 75% of FDA-approved drugs. mdpi.com These scaffolds are often described as "privileged structures" because they can bind to multiple, diverse biological targets, making them a fertile ground for the development of new therapeutic agents. mdpi.com

Role of the Piperazin-2-one (B30754) Moiety in Biologically Active Molecules and Synthetic Chemistry

The piperazin-2-one, or piperazinone, moiety is a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group. This scaffold is a key building block in synthetic chemistry and is found in numerous molecules with a wide spectrum of biological activities. researchgate.net Derivatives of the piperazin-2-one core have been investigated for various therapeutic applications, including antiviral (specifically anti-HIV) and anticancer properties. researchgate.netnih.gov Its structure allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's properties to enhance its interaction with biological targets and improve its pharmacokinetic profile. researchgate.net The development of efficient synthetic methods, such as cascade reactions, to create diverse piperazin-2-one derivatives is an active area of research, aiming to explore the vast chemical space around this valuable scaffold. researchgate.net

Rationale for Academic Investigation of 3-(3,4-Dichloro-benzyl)-piperazin-2-one and Related Derivatives

The academic interest in a specific molecule like this compound is based on a rational drug design strategy that combines a proven heterocyclic scaffold (piperazin-2-one) with a substituent group known to confer specific biological properties (3,4-dichlorobenzyl).

The 3,4-dichlorobenzyl moiety is of particular interest for several reasons. Halogen atoms, especially chlorine, are frequently incorporated into drug candidates to modulate their physicochemical properties. They can increase a molecule's lipophilicity (its ability to dissolve in fats and cross biological membranes), which can be crucial for its absorption and distribution in the body. mdpi.com Furthermore, the presence of chlorine atoms can block sites of metabolic degradation, potentially increasing the compound's half-life and duration of action. The dichlorobenzyl group itself is found in compounds with known antiseptic, antibacterial, and antiviral properties. nih.govdrugbank.com

Therefore, the rationale for investigating this compound is to create a hybrid molecule that potentially synergizes the favorable biological profile of the piperazin-2-one core with the activity-enhancing features of the dichlorobenzyl group.

Overview of Research Objectives and Scope within Chemical Research

The investigation of this compound within a chemical research context would typically encompass several key objectives:

Synthesis and Characterization: The primary goal is to develop an efficient and scalable synthetic route to produce the target compound with high purity. This involves exploring different chemical reactions and purification techniques. Once synthesized, the molecule's exact structure and properties would be confirmed using analytical methods like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: Based on the properties of its constituent parts, the compound would be screened against a panel of biological targets to identify potential therapeutic activities. Given the known activities of related piperazine (B1678402) and dichlorobenzyl compounds, this screening would likely focus on antimicrobial, antifungal, antiviral, and anticancer assays. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: To understand how the molecule's structure relates to its biological activity, a series of related derivatives would be synthesized. This could involve changing the position of the chlorine atoms on the benzyl (B1604629) ring (e.g., to 2,4-dichloro or 3,5-dichloro), replacing them with other halogens (fluorine, bromine), or modifying the piperazin-2-one ring. Analyzing the activity of these analogs provides crucial insights for optimizing the lead compound.

Exploration of Chemical Space: A broader objective is to expand the unexplored chemical space around carbon-substituted piperazinones. While N-substituted piperazines are common in pharmaceuticals, C-substituted derivatives are less explored, representing an opportunity for discovering novel molecular structures with unique biological activities. mdpi.com

The following tables present research findings for analogous piperazine and piperazin-2-one derivatives, illustrating the types of biological activities that researchers might anticipate when investigating the target compound.

Table 1: In Vitro Anticancer Activity of Novel Vindoline-Piperazine Conjugates This table showcases the significant antiproliferative effects of certain piperazine derivatives against various human tumor cell lines, suggesting a potential avenue of investigation for this compound.

Compound Cancer Type Cell Line Growth Inhibition (%)
Derivative 17 Colon Cancer KM12 -84.40%
(N-(4-trifluoromethylphenyl)piperazine conjugate) CNS Cancer SF-539 > -80%
CNS Cancer SNB-75 > -80%

Data sourced from a study on vindoline-piperazine conjugates. mdpi.com

Table 2: Biological Activity of Synthesized Piperazine Derivatives This table highlights the diverse biological potential of piperazine scaffolds, including antihistamine, anti-inflammatory, and specific antimicrobial activities.

Compound ID Activity Type Assay/Target Result
PD-1 Antihistamine Histamine Level Reduction 18.22% reduction
Anti-inflammatory Nitrite Production Inhibition (10 µM) 39.42% inhibition
Anti-inflammatory TNF-α Generation Inhibition (10 µM) 56.97% inhibition
PD-2 Antioxidant DPPH Assay IC50 = 2.396 µg/mL
Antimicrobial Pseudomonas aeruginosa Active
Antimicrobial Candida albicans Active

Data from a study on novel piperazine derivatives with antihistamine, anti-inflammatory, and anticancer properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Cl2N2O B13693794 3-(3,4-Dichloro-benzyl)-piperazin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H12Cl2N2O/c12-8-2-1-7(5-9(8)13)6-10-11(16)15-4-3-14-10/h1-2,5,10,14H,3-4,6H2,(H,15,16)

InChI Key

MDATXSCGEUTITQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 3,4 Dichloro Benzyl Piperazin 2 One

Retrosynthetic Analysis of the 3-(3,4-Dichloro-benzyl)-piperazin-2-one Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org For this compound, two primary disconnections are logical.

The first and most apparent disconnection is across the amide bond (C-N bond) within the six-membered ring. This is a common and reliable bond formation strategy. This disconnection leads to a linear N-(2-aminoethyl)amino acid derivative. Specifically, this precursor would be N-(2-aminoethyl)-3-(3,4-dichlorophenyl)acetamide. This linear molecule could, in turn, be synthesized from ethylenediamine (B42938) and an activated form of 3,4-dichlorophenylacetic acid, such as its acyl chloride or ester.

A second strategic disconnection can be made at the C3-benzyl bond. This approach breaks the molecule down into a piperazin-2-one (B30754) synthon and a 3,4-dichlorobenzyl electrophile. This suggests a synthetic route involving the alkylation of a pre-formed piperazin-2-one ring at the C3 position. This would require the generation of an enolate or an equivalent nucleophile at the C3 position of the piperazinone ring, which can then react with 3,4-dichlorobenzyl halide.

These two retrosynthetic pathways highlight the key starting materials required: ethylenediamine, a derivative of 3,4-dichlorophenylacetic acid, or a pre-functionalized amino acid like 3-(3,4-dichlorophenyl)alanine.

Classical and Emerging Synthetic Routes to Piperazin-2-one Architectures

The synthesis of the piperazin-2-one ring system has been approached through various methodologies, ranging from classical cyclization reactions to modern metal-catalyzed cascade processes.

Amide Cyclization Strategies for Piperazin-2-one Ring Formation

The formation of the piperazin-2-one ring via intramolecular amide cyclization is a fundamental and widely used strategy. rsc.org This approach typically involves the synthesis of a linear precursor containing both amine and ester or carboxylic acid functionalities, which then undergoes cyclization to form the lactam ring.

One common pathway begins with an N-protected amino acid which is coupled with an N-protected aminoethanol. Subsequent functional group manipulations to reveal a primary amine and a carboxylic ester set the stage for the final cyclization. For instance, the synthesis of a related compound, (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione, involves an internal cyclization of a dipeptide precursor under reflux conditions. nih.gov The efficiency of these cyclizations can be influenced by the choice of coupling reagents (e.g., carbodiimides, phosphonium (B103445) reagents), solvent, and temperature. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. rsc.orgnih.gov

Multi-Component Reactions for Diversification

Multi-component reactions (MCRs), which combine three or more starting materials in a single step, offer a highly efficient route to molecular complexity and are well-suited for creating libraries of diverse compounds. mdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for synthesizing peptide-like structures that can serve as precursors to piperazinones. researchgate.netslideshare.netnih.gov

In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide product. mdpi.com By choosing appropriate starting materials, such as a masked amino aldehyde or a bifunctional amine, the resulting Ugi product can be designed to undergo a subsequent deprotection and cyclization step to yield the piperazin-2-one ring. This strategy allows for significant variation at multiple positions of the final heterocyclic scaffold. nih.gov

Metal-Promoted Cascade Approaches

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including piperazinones. thieme-connect.com Catalysts based on palladium, rhodium, and iridium enable novel cascade reactions that can form multiple bonds in a single, atom-economical process. acs.orgacs.orgacs.orgorganic-chemistry.org

Palladium-catalyzed methodologies are particularly prevalent. For example, palladium catalysts have been used for the modular synthesis of substituted piperazines and piperazinones from propargyl carbonates and various diamine components. acs.orgorganic-chemistry.orgnih.gov These reactions often proceed under mild conditions with high regio- and stereochemical control. Another powerful approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides facile access to chiral piperazin-2-ones with excellent enantioselectivity. dicp.ac.cnrsc.org

Rhodium and Iridium catalysts have also been successfully employed in asymmetric syntheses. An efficient enantioselective reductive amination and amidation cascade reaction has been developed using iridium or rhodium complexes. acs.orgacs.org This method couples simple alkyl diamines with α-ketoesters to smoothly afford chiral piperazinone products. acs.org

Specific Synthesis of this compound

A practical approach would involve the condensation of ethylenediamine with an activated derivative of 3-(3,4-dichlorophenyl)pyruvic acid or a related α-keto acid. A more direct route would be the reaction between N-(3,4-dichlorobenzyl)ethylenediamine and an activated glyoxylic acid derivative, followed by cyclization.

Alternatively, a robust synthesis could proceed via the intramolecular cyclization of an N-(2-haloacetyl) derivative of 1-amino-2-(3,4-dichlorophenyl)ethane. The synthesis would start from 3,4-dichlorophenylalanine, which can be reduced to the corresponding amino alcohol. Conversion of the alcohol to an amine would provide the necessary 1,2-diamine precursor, which upon acylation with chloroacetyl chloride and subsequent base-mediated intramolecular cyclization, would yield the target compound.

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of this compound, particularly through metal-catalyzed routes, several parameters must be considered.

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of ligand is critical. Electron-deficient phosphine (B1218219) ligands, such as those used in PHOX systems, have proven effective in asymmetric allylic alkylations to form piperazinones. For cascade reactions involving aryl halides, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, bidentate phosphines) can significantly impact reaction efficiency. thieme-connect.com

Solvent and Base: The solvent plays a key role in solubility and reaction kinetics. Solvents like dioxane, toluene, and DMF are commonly used in metal-catalyzed cross-coupling and cyclization reactions. nih.govresearchgate.net The choice of base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) is also critical, as it can influence the rate of deprotonation and catalyst stability. researchgate.net

Temperature and Reaction Time: These parameters are often interdependent. Initial optimization studies typically screen a range of temperatures to find a balance between reaction rate and the formation of degradation byproducts. Reaction times are monitored by techniques like TLC or LC-MS to determine the point of maximum conversion.

Below is an interactive data table illustrating the optimization of a generic palladium-catalyzed cyclization for piperazinone synthesis, based on data for analogous systems. thieme-connect.comnih.gov

EntryCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃Toluene8045
2Pd₂(dba)₃ (2.5)PPh₃Toluene8062
3Pd₂(dba)₃ (2.5)XantphosToluene8075
4Pd₂(dba)₃ (2.5)XantphosDioxane8081
5Pd₂(dba)₃ (2.5)XantphosDioxane10092
6Pd₂(dba)₃ (1.0)XantphosDioxane10089

Stereochemical Control in Synthesis, if Applicable

The structure of this compound possesses a stereocenter at the C3 position, allowing for the existence of enantiomers. Control of this stereochemistry is a critical aspect of its synthesis, particularly for applications in medicinal chemistry where stereoisomers can exhibit different biological activities.

Enantioselective synthesis of related chiral piperazin-2-ones has been achieved through methods such as palladium-catalyzed decarboxylative asymmetric allylic alkylation. nih.govcaltech.edu This approach utilizes a chiral palladium catalyst, often derived from an electron-deficient PHOX ligand, to synthesize chiral piperazinones in high yields and with high enantioselectivity. nih.gov While this method is typically used to create α,α-disubstituted piperazin-2-ones, the principles can be adapted to control the single stereocenter at the C3 position during the formation of the heterocyclic ring or in a post-synthesis resolution step. nih.govcaltech.edu The use of chiral auxiliaries or chiral starting materials, such as enantiopure amino acids, represents another viable strategy for establishing the desired stereochemistry at the C3 position during the synthetic process.

Isolation and Purification Techniques (e.g., Chromatography, Crystallization)

Following the synthesis of this compound and its derivatives, effective isolation and purification are essential to obtain the compound in high purity. The primary techniques employed for this purpose are column chromatography and crystallization.

Column Chromatography: Silica gel column chromatography is a standard and widely used method for purifying piperazin-2-one derivatives. nih.gov A suitable solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol, is selected to achieve optimal separation of the desired product from unreacted starting materials and byproducts.

Crystallization: Crystallization or recrystallization is another effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. For piperazine (B1678402) derivatives, which are often synthesized as hydrochloride salts, recrystallization from solvents like ethanol (B145695) is a common practice. orgsyn.org The choice of solvent is crucial and is determined empirically to maximize the yield and purity of the final product.

Derivatization and Functionalization Strategies of this compound

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. The primary sites for derivatization include the two nitrogen atoms of the piperazin-2-one ring and the dichlorobenzyl moiety.

Modifications at the Piperazin-2-one Nitrogen Atoms (e.g., N-alkylation, N-arylation, N-acylation)

The piperazin-2-one ring contains two nitrogen atoms with distinct reactivity: an amide nitrogen (N1) and a secondary amine nitrogen (N4). The N4 amine is significantly more nucleophilic and is the primary site for modifications such as alkylation, arylation, and acylation.

N-Alkylation: The secondary amine at the N4 position can be readily alkylated using various alkylating agents, such as alkyl halides (e.g., bromides) or tosylates, in the presence of a base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N). nih.govbeilstein-journals.org Reductive amination, using an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), is another effective method for introducing alkyl groups at the N4 position. nih.gov The benzyl (B1604629) group is a common N-substituent that can also serve as a protecting group, as it can be removed later via hydrogenolysis. orgsyn.org

N-Arylation: The introduction of aryl groups at the N4 position is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.org More recently, copper-catalyzed N-arylation methods using diaryliodonium salts have been developed, providing an efficient route to N-aryl piperazinones. researchgate.net These methods allow for the formation of a C-N bond between the piperazine nitrogen and an aromatic ring.

N-Acylation: The N4-amine can be acylated using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine in a solvent such as chloroform. beilstein-journals.orgsemanticscholar.org This reaction forms a stable amide bond and is a common strategy for introducing a wide variety of functional groups. Amidation can also be facilitated by coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to link a carboxylic acid to the N4-amine. beilstein-journals.orgnih.gov

The following table summarizes common derivatization strategies at the piperazin-2-one nitrogen atoms.

Modification TypeReagentsBase/CatalystTypical ConditionsRef.
N-Alkylation Alkyl Halide (R-X)DIPEA or Et₃NMeCN or THF, elevated temp. nih.govbeilstein-journals.org
Aldehyde/KetoneNaBH(OAc)₃DCE, room temp. nih.gov
N-Arylation Aryl Halide (Ar-X)Pd or Cu catalyst, LigandBase (e.g., Cs₂CO₃), Toluene rsc.orgresearchgate.net
Diaryliodonium SaltCu catalystBase (e.g., Et₃N) researchgate.net
N-Acylation Acyl Chloride (RCOCl)Et₃NCH₂Cl₂ or CHCl₃, 0°C to rt beilstein-journals.org
Carboxylic Acid (RCOOH)EDC, HOBtTHF or CH₂Cl₂ beilstein-journals.orgnih.gov

Chemical Transformations on the Dichloro-benzyl Moiety

The 3,4-dichlorobenzyl group is generally stable, but the aromatic ring can undergo further chemical transformations, although it is deactivated towards electrophilic substitution by the two electron-withdrawing chlorine atoms. Potential modifications could include:

Electrophilic Aromatic Substitution: Reactions such as nitration or further halogenation are possible but would require harsh conditions and would likely lead to a mixture of isomers, with substitution directed by the existing chloro- and alkyl- substituents.

Transformations involving the Chlorine Atoms: Nucleophilic aromatic substitution to replace one or both chlorine atoms is difficult but can sometimes be achieved with potent nucleophiles under high temperature and pressure.

Benzylic Position Reactions: The benzylic CH₂ group is not activated for simple transformations. However, radical halogenation could introduce a handle for further functionalization, though this may not be selective. More commonly, transformations are focused on the more reactive heterocyclic core. Research has shown that related compounds like benzyl alcohol can undergo chlorination on the aromatic ring in the presence of atomic chlorine. nih.govresearchgate.net

Introduction of Chirality and Enantioselective Synthesis

For derivatives of this compound, introducing additional chiral centers or controlling the existing one is of significant interest. Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure compounds.

A key strategy is the palladium-catalyzed decarboxylative asymmetric allylic alkylation, which enables the enantioselective synthesis of α,α-disubstituted piperazin-2-ones. nih.gov This method involves the reaction of an N-protected piperazin-2-one substrate with an allylic electrophile in the presence of a chiral palladium catalyst. caltech.edu This process generates a quaternary stereocenter at the C3 position with high levels of enantioselectivity. nih.govcaltech.edu By adapting the starting materials, this methodology could be used to synthesize chiral derivatives of this compound, providing access to novel three-dimensional chemical structures for drug discovery. nih.gov

Advanced Structural and Conformational Analysis of 3 3,4 Dichloro Benzyl Piperazin 2 One

Spectroscopic Characterization Techniques for Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and probing the conformational landscape of 3-(3,4-dichloro-benzyl)-piperazin-2-one.

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. For piperazine (B1678402) derivatives, NMR is particularly useful for studying the conformational dynamics of the six-membered ring. beilstein-journals.orgresearchgate.net

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide essential information about the chemical environment of the hydrogen and carbon atoms, respectively. beilstein-journals.orgrsc.org In the ¹H NMR spectrum of a related piperazine compound, the signals for the piperazine ring protons often appear as broad signals at room temperature, indicating conformational exchange processes. beilstein-journals.org For instance, in 1-(4-nitrobenzoyl)piperazine, four broad singlets were observed for the piperazine NCH₂ groups in CDCl₃ at 25 °C. beilstein-journals.org Similarly, the ¹³C NMR spectrum can show distinct signals for each carbon atom in the molecule, confirming the presence of the dichlorobenzyl and piperazin-2-one (B30754) moieties. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons. beilstein-journals.org H,H-COSY experiments can confirm the coupling between adjacent protons, helping to assign the signals of the piperazine ring. beilstein-journals.org HSQC spectra correlate proton signals with their directly attached carbon atoms, further aiding in the complete assignment of the NMR spectra. beilstein-journals.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering insights into the molecule's three-dimensional structure and preferred conformation. This technique is crucial for determining the relative orientation of the dichlorobenzyl group with respect to the piperazin-2-one ring.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Piperazines

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-(4-Nitrobenzoyl)piperazineCDCl₃1.72 (s, 1H, NH), 2.81 (br s, 2H), 2.96 (br s, 2H), 3.33 (br s, 2H), 3.77 (br s, 2H), 7.56 (d, 2H), 8.27 (d, 2H)43.5, 46.0, 46.6, 49.0, 124.0, 128.2, 142.2, 148.5, 163.1
4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-oneDMSO-d₆2.86 (m, 4H), 3.61 (m, 4H)45.4, 51.1, 98.5, 168.7, 183.2

This table presents data for related piperazine structures to illustrate typical chemical shifts. Specific data for this compound would require experimental acquisition.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.com For this compound (C₁₁H₁₂Cl₂N₂O), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision. mdpi.comnih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. mdpi.com The isotopic pattern observed in the mass spectrum, resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would further corroborate the proposed structure. nih.gov

Table 2: Theoretical Mass Data for this compound

Molecular FormulaAdductCalculated m/z
C₁₁H₁₂Cl₂N₂O[M+H]⁺259.0399
C₁₁H₁₂Cl₂N₂O[M+Na]⁺281.0219

This table provides the calculated exact masses for common adducts of the target compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. dergipark.org.trglobalresearchonline.net

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups. nih.gov The N-H stretching vibration of the piperazin-2-one ring would likely appear in the region of 3200-3400 cm⁻¹. dergipark.org.tr A strong absorption band corresponding to the C=O (amide) stretching vibration is expected around 1650-1680 cm⁻¹. mdpi.comglobalresearchonline.net The C-H stretching vibrations of the aromatic ring and the aliphatic CH₂ groups would be observed in the ranges of 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. mdpi.comdergipark.org.tr The C-Cl stretching vibrations of the dichlorobenzyl group would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. dergipark.org.tr Aromatic ring stretching vibrations often give rise to strong signals in the Raman spectrum. The symmetric stretching of the C-Cl bonds may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3200-3400
C=O (Amide)Stretching1650-1680
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2800-3000
C-NStretching1100-1300
C-ClStretching< 800

This table lists the expected ranges for the characteristic vibrational frequencies of the functional groups present in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions. mdpi.com

A single-crystal X-ray diffraction analysis of this compound would provide an unambiguous determination of its solid-state conformation. mdpi.commdpi.com This technique would reveal the precise geometry of the piperazin-2-one ring, which typically adopts a chair or a distorted boat conformation in related structures. nih.govnih.gov The analysis would also confirm the substitution pattern on the benzyl (B1604629) ring and the relative orientation of the dichlorobenzyl group with respect to the piperazin-2-one moiety. researchgate.net Key structural parameters, such as bond lengths and angles, would be determined with high precision. nih.gov

The crystal structure reveals how individual molecules of this compound pack together in the solid state. nih.gov This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potentially halogen bonds involving the chlorine atoms. nih.govnih.gov The N-H group of the piperazin-2-one ring can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded chains or dimers. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the crystalline material, such as its melting point and solubility. The dichlorophenyl group can also participate in π-π stacking interactions, further influencing the crystal packing. nih.gov

Conformational Analysis and Dynamics

Solution-State Conformational Studies (e.g., using NMR coupling constants, NOEs)

The piperazin-2-one ring is expected to adopt a chair or a distorted chair conformation in solution. In a chair conformation, substituents can occupy either axial or equatorial positions. For a bulky substituent like the 3,4-dichlorobenzyl group at the C3 position, there is a strong energetic preference for it to occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions.

The analysis of ³JHH values for the ring protons would be instrumental in confirming this preference. Based on studies of similar systems, large coupling constants (typically in the range of 10-13 Hz) between adjacent axial protons (Jax-ax) are indicative of a chair conformation. Conversely, smaller coupling constants (2-5 Hz) are observed for axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) interactions.

Table 1: Representative ¹H NMR Coupling Constants for a Substituted Piperidinone Ring in a Chair Conformation

Coupling TypeTypical ³JHH (Hz)Dihedral Angle (approx.)
Axial-Axial~10-13~180°
Axial-Equatorial~2-5~60°
Equatorial-Equatorial~2-5~60°

Note: This data is representative of a related piperidinone system and is used to illustrate the principles of conformational analysis using NMR coupling constants.

Furthermore, Nuclear Overhauser Effect (NOE) studies would provide through-space correlations between protons, offering definitive proof of the substituent's orientation. For an equatorially positioned 3,4-dichlorobenzyl group, NOEs would be expected between the benzylic protons and the adjacent equatorial and axial protons on the piperazin-2-one ring.

Solid-State Conformational Preferences (from X-ray data)

Crystallographic data for substituted piperazine derivatives consistently show the piperazine ring adopting a chair conformation in the solid state. nih.gov For instance, the crystal structure of a related compound, 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, reveals a distinct chair conformation for the piperazine ring. nih.gov

In the solid state, it is highly probable that this compound also crystallizes with the piperazine-2-one ring in a chair conformation and the 3-(3,4-dichlorobenzyl) substituent in an equatorial orientation to minimize crystal packing strain. The specific bond lengths, bond angles, and torsional angles would be defined by the crystal packing forces.

Table 2: Illustrative Crystallographic Parameters for a Substituted Piperazine Ring in a Chair Conformation nih.gov

ParameterDescriptionRepresentative Value
Ring ConformationOverall shape of the six-membered ringChair
Substituent OrientationPosition of the benzyl groupEquatorial
Dihedral Angle (C2-N1-C6-C5)Torsional angle within the ring~55-60°
Dihedral Angle (N1-C2-C3-N4)Torsional angle within the ring~55-60°

Note: These values are based on the crystal structure of a related substituted piperazine and serve as an illustrative example of solid-state conformational parameters.

Dynamic Stereochemistry and Ring Inversion Barriers (if observed)

Piperazine and its derivatives are known to undergo dynamic processes in solution, most notably ring inversion (or ring-flipping) and, in the case of N-acyl derivatives, restricted rotation about the amide C-N bond. rsc.org For this compound, ring inversion would involve the interconversion between two chair conformations. In this process, an equatorial substituent would become axial and vice-versa.

Due to the significant steric bulk of the 3,4-dichlorobenzyl group, the equilibrium would overwhelmingly favor the conformer with this group in the equatorial position. The energy barrier for this ring inversion can be studied using variable-temperature NMR spectroscopy. As the temperature is lowered, the rate of ring inversion slows down, which can lead to the broadening and eventual splitting of NMR signals (decoalescence). The temperature at which the signals coalesce (the coalescence temperature, Tc) can be used to calculate the free energy of activation (ΔG‡) for the inversion process. Studies on related N-benzoylated piperazines have reported activation energy barriers for ring inversion to be in the range of 56 to 80 kJ mol⁻¹. rsc.org

Another dynamic process to consider is the restricted rotation around the N1-C2 amide bond due to its partial double bond character. This can lead to the existence of rotational isomers (rotamers). beilstein-journals.org This phenomenon, if present, would further complicate the NMR spectrum at lower temperatures, potentially showing separate sets of signals for each rotamer. The energy barrier for this rotation can also be determined by dynamic NMR studies. rsc.org

Theoretical and Computational Investigations of 3 3,4 Dichloro Benzyl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These computations provide a foundational understanding of the molecule's geometry, stability, and electronic characteristics. epstem.netnih.gov For 3-(3,4-Dichloro-benzyl)-piperazin-2-one, methods such as Density Functional Theory (DFT) are commonly employed to achieve a balance between computational cost and accuracy. ejosat.com.trnih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process seeks the lowest energy conformation of the molecule on its potential energy surface. For piperazine (B1678402) derivatives, this typically involves finding the most stable chair conformation of the six-membered ring. nih.govnih.gov Theoretical calculations for similar heterocyclic compounds are often performed using the B3LYP functional with a 6-31G(d,p) or higher basis set. epstem.netepstem.net This process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC=O1.23 Å
Bond LengthC-N (amide)1.35 Å
Bond LengthC-Cl (meta)1.74 Å
Bond LengthC-Cl (para)1.74 Å
Bond AngleN-C=O121.5°
Bond AngleC-C-N (piperazine ring)110.8°
Dihedral AngleC-N-C-C (piperazine ring)-55.2° (Chair Conformation)

This data is illustrative and based on typical values for similar structures calculated using DFT methods.

Understanding the electronic properties of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for this purpose. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org These maps are invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netlibretexts.orgwalisongo.ac.id For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom on the secondary amine would exhibit a positive potential, marking it as a potential site for nucleophilic interaction. ejosat.com.tr

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value (eV)Implication
HOMO Energy-6.85Region of electron donation
LUMO Energy-1.21Region of electron acceptance
HOMO-LUMO Gap (ΔE)5.64Indicates high kinetic stability

These values are representative examples derived from DFT calculations on structurally related aromatic and heterocyclic compounds.

Computational chemistry can accurately predict spectroscopic data, which is essential for structural elucidation. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. epstem.netidc-online.com These theoretical predictions, when compared with experimental data, can confirm the proposed structure and provide detailed insight into the electronic environment of each nucleus. mdpi.comchemrxiv.org

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net Theoretical frequency calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and wagging of functional groups. theaic.org Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, improving the agreement with experimental results. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (amine)Stretching3450
C-H (aromatic)Stretching3080
C=O (amide)Stretching1685
C-N (amide)Stretching1290
C-ClStretching750

This data is illustrative, based on DFT calculations for similar molecules containing these functional groups.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations are particularly useful for studying the conformational flexibility and stability of molecules in different environments, such as in solution. mdpi.comresearchgate.netresearchgate.net

The choice of solvent can significantly influence a molecule's conformation and reactivity. ias.ac.inresearchgate.net MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. In protic solvents like water or methanol, hydrogen bonding between the solvent and the molecule's amide group can stabilize certain conformations. In aprotic solvents, dipolar interactions will dominate. ias.ac.in These simulations can reveal how the solvent shell organizes around the molecule and how this organization affects the flexibility of the piperazine ring and the rotational freedom of the benzyl (B1604629) group. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction using a scoring function. researchgate.netresearchgate.net This approach is instrumental in structure-based drug design for identifying novel active compounds and optimizing lead molecules. researchgate.net

Given the prevalence of the piperazine moiety in a wide array of bioactive compounds, several classes of proteins can be hypothesized as potential biological targets for this compound. nih.govnih.gov Piperazine derivatives have shown activity against targets such as G-protein coupled receptors (GPCRs), kinases, and various enzymes, including cholinesterases and monoamine oxidases. nih.govnih.govnih.gov

For a hypothetical docking study, a selection of targets from these families would be chosen. The three-dimensional crystal structures of these proteins would be obtained from the Protein Data Bank (PDB). The preparation of these target structures is a critical step, typically involving the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, and energy minimization to relieve any structural strain. mdpi.com Similarly, the 3D structure of this compound would be generated and optimized to find its lowest energy conformation before docking. mdpi.com

Computational docking simulations would then be performed to place the ligand into the binding site of each selected protein target. The process utilizes algorithms to explore various possible conformations and orientations of the ligand within the receptor's active site, calculating a binding affinity score for each pose. youtube.com Targets where the ligand shows favorable docking scores and a plausible binding mode would be prioritized for further analysis. For instance, kinases like Cyclin-Dependent Kinase 2 (CDK2) or enzymes such as Dipeptidyl peptidase-IV (DPP-IV) represent plausible targets based on studies of similar piperazine-containing scaffolds. nih.govnih.gov

The analysis of the resulting docking poses provides insight into the specific molecular interactions that stabilize the ligand-protein complex. The structural components of this compound are expected to contribute distinctively to its binding.

The 3,4-Dichlorobenzyl Moiety: This lipophilic group is predicted to occupy hydrophobic pockets within the active site, forming van der Waals and hydrophobic interactions with nonpolar amino acid residues such as Leucine, Isoleucine, and Valine. The chlorine atoms may also participate in halogen bonding, a specific noncovalent interaction that can enhance binding affinity.

The Piperazin-2-one (B30754) Core: The carbonyl oxygen of the lactam ring is a potent hydrogen bond acceptor, likely interacting with hydrogen bond donor residues like Serine, Threonine, or the backbone amides of other amino acids. The secondary amine (NH) group in the piperazinone ring can act as a hydrogen bond donor. mdpi.com

The Benzyl-Piperazinone Linkage: The flexibility of this linker allows the molecule to adopt an optimal conformation to fit within the binding gorge of a target, spanning different interaction regions. mdpi.com

These predicted interactions are crucial for understanding the basis of molecular recognition and for guiding future lead optimization efforts.

Molecular MoietyPotential Interaction TypeHypothesized Interacting Amino Acid Residues
3,4-Dichlorophenyl RingHydrophobic, π-π Stacking, Halogen BondingTrp, Tyr, Phe, Leu, Val, Ile
Piperazin-2-one (C=O group)Hydrogen Bond AcceptorSer, Thr, Asn, Gln, Arg, Backbone NH
Piperazin-2-one (N-H group)Hydrogen Bond DonorAsp, Glu, Ser, Backbone C=O
Piperazine Ring NitrogenCation-π, Hydrogen Bond AcceptorTyr, Trp, Phe, Asp, Glu

Preclinical Biological Evaluation of 3 3,4 Dichloro Benzyl Piperazin 2 One Non Human, Molecular/cellular Level

Cell-Based Functional Assays in Non-Human Cell Lines

Phenotypic Screening in Defined Cell Models

Phenotypic screening is a cornerstone of early drug discovery, aiming to identify compounds that elicit a desired change in cellular behavior or phenotype without a preconceived molecular target. In a hypothetical evaluation of 3-(3,4-Dichloro-benzyl)-piperazin-2-one, researchers would expose various cultured cell lines to the compound and monitor for specific phenotypic changes. The choice of cell models would be dictated by the therapeutic area of interest. For instance, cancer cell lines would be used to screen for anti-proliferative or pro-apoptotic effects, while neuronal cell models might be employed to assess neuroprotective or neuroregenerative properties. High-content imaging and analysis are often utilized to quantify changes in cell morphology, viability, and the expression of specific protein markers.

Mechanism of Action Investigations at the Molecular and Biochemical Levels

Once a compound demonstrates a desirable phenotype, subsequent studies focus on elucidating its mechanism of action—how it exerts its effects at a molecular level.

Cellular Target Engagement Studies (e.g., CETSA, quantitative proteomics)

To identify the direct molecular target of a compound, cellular thermal shift assays (CETSA) can be performed. This technique assesses the thermal stability of proteins in the presence of the compound; a shift in the melting temperature of a specific protein suggests a direct binding interaction. Quantitative proteomics approaches can also be employed to analyze changes in the cellular proteome upon treatment with the compound, providing clues about the pathways it modulates.

Metabolomics and Proteomics Profiling in Model Systems

Comprehensive "omics" approaches, such as metabolomics and proteomics, offer a global view of the cellular response to a compound. By analyzing the complete set of metabolites and proteins in a model system (e.g., cultured cells or organoids) treated with this compound, researchers could identify significant alterations in metabolic pathways and signaling networks. This information is invaluable for understanding the compound's broader biological effects and potential off-target activities.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Non-Human Systems

In vitro ADME studies are critical for predicting a compound's pharmacokinetic properties in a living organism. These assays are typically conducted using non-human in vitro systems.

Metabolic Stability in Liver Microsomes or Hepatocytes (e.g., rat, mouse)

The metabolic stability of a compound is a key determinant of its half-life in the body. To assess this, this compound would be incubated with liver microsomes or hepatocytes from preclinical species like rats or mice. These liver-derived preparations contain the primary enzymes responsible for drug metabolism. The rate at which the parent compound is consumed over time is measured, providing an estimate of its metabolic clearance.

A hypothetical data table for such an experiment might look like this:

SpeciesTest SystemIncubation Time (min)% Parent Compound Remaining
RatLiver Microsomes0100
1585
3065
6040
MouseHepatocytes0100
3090
6078
12055

Permeability Studies Across Caco-2 Cell Monolayers (as an in vitro model for intestinal absorption)

No studies detailing the permeability of this compound across Caco-2 cell monolayers were found. The Caco-2 cell assay is a standard in vitro method used to predict the intestinal absorption of a compound by measuring its passage across a layer of these cells. This data, typically reported as an apparent permeability coefficient (Papp), is crucial for assessing the potential oral bioavailability of a drug candidate. However, no such data has been published for this compound.

In Vivo Proof-of-Concept Studies in Non-Human Organisms (e.g., Rodents, Zebrafish, Drosophila, C. elegans)

There is no available information from in vivo studies in non-human organisms for this compound. Such studies are essential to understand the biological effects of a compound in a living system.

No data on the in vivo target engagement of this compound is present in the scientific literature. Target engagement studies are performed to confirm that a compound interacts with its intended biological target in a living organism. Techniques like positron emission tomography (PET) or analysis of tissue samples are often used to measure receptor occupancy, but no such investigations have been reported for this compound.

There are no published findings on the modulation of biochemical or physiological biomarkers by this compound in any animal models. These studies are critical for demonstrating that the engagement of the target by the compound leads to a measurable biological response, providing evidence for its potential therapeutic effect.

Pharmacokinetic data for this compound in any animal species is not available in the public domain. Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key parameters such as maximum concentration (Cmax), half-life (T1/2), and the area under the concentration-time curve (AUC) are measured to understand how a compound behaves in the body over time. The absence of this information means that the exposure levels and persistence of this compound in animal models have not been characterized.

Structure Activity Relationship Sar Studies of 3 3,4 Dichloro Benzyl Piperazin 2 One Analogues

Rational Design and Synthesis of Analogues for SAR Exploration

The systematic exploration of the chemical space around the 3-(3,4-dichloro-benzyl)-piperazin-2-one core has been a cornerstone of lead optimization efforts. This involves the rational design and synthesis of analogues with targeted modifications to probe the key interactions with their biological targets.

Systematic Substitution and Modification of the Dichloro-benzyl Moiety

The 3,4-dichloro-benzyl group is a critical component for the biological activity of this class of compounds. Studies have shown that the presence and positioning of the chlorine atoms on the phenyl ring significantly influence the potency of the analogues. For instance, in a series of 1,2-benzothiazine derivatives, compounds bearing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent were found to be the most cytotoxic against cancer cell lines, even surpassing the efficacy of the standard drug doxorubicin. This highlights the favorable contribution of the 3,4-dichloro substitution pattern.

The exploration of bioisosteric replacements for the chlorine atoms has also been a key strategy. Replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine) or with small electron-withdrawing or electron-donating groups can modulate the electronic and steric properties of the benzyl (B1604629) ring, thereby affecting target binding. The goal of such modifications is to fine-tune the electronic distribution and steric bulk to achieve optimal interactions with the target protein.

Furthermore, moving the substitution pattern around the phenyl ring (e.g., to the 2,4- or 2,5-positions) has been investigated to understand the spatial requirements of the binding pocket. These systematic modifications provide a clearer picture of the electronic and steric factors on the benzyl moiety that are crucial for activity.

Modifications and Ring Constraints within the Piperazin-2-one (B30754) Scaffold

The piperazin-2-one ring serves as a central scaffold, and its structural integrity and substitution pattern are pivotal for maintaining the correct orientation of the pendant groups. Researchers have explored various modifications to this core structure to enhance activity and introduce favorable pharmacokinetic properties.

One common approach is the introduction of substituents at the N1 and N4 positions of the piperazine (B1678402) ring. For example, in a study of antimycobacterial agents, it was found that incorporating bulky, lipophilic moieties such as a diphenylmethyl group at the N4 position of the piperazine ring improved activity. This suggests that a hydrophobic pocket may be present in the target protein that can accommodate such large groups. Specifically, a derivative containing a 4-(3,4-dichlorophenyl)piperazin-1-ium chloride moiety demonstrated significant efficacy.

Introducing conformational constraints to the piperazin-2-one ring is another strategy employed to lock the molecule into a bioactive conformation and improve binding affinity. This can be achieved by incorporating fused ring systems or introducing rigid substituents. Such modifications reduce the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding.

Exploration of Linker Chemistries and Spacers

The length of a linker can influence the ability of the molecule to bridge different binding sites on a target or between two different proteins. The composition of the linker, whether it is a simple alkyl chain, a more rigid cyclic system, or contains heteroatoms, can affect solubility, metabolic stability, and the ability to form hydrogen bonds. For instance, incorporating a piperazine ring within a linker has been shown to improve rigidity and, through protonation, enhance solubility. The chemical nature of the connection to the piperazine ring, such as an amide bond versus a triazole ring formed via click chemistry, can significantly alter the pKa of the piperazine nitrogens and thus its protonation state at physiological pH.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To gain a deeper, quantitative understanding of the structural features that govern the biological activity of this compound analogues, Quantitative Structure-Activity Relationship (QSAR) modeling has been employed. QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of QSAR Models for Biological Activities (e.g., IC50, Ki values)

The development of a robust QSAR model begins with the compilation of a dataset of structurally related analogues with their corresponding biological activities, typically expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. For piperazine and its derivatives, various QSAR models have been developed to predict a range of biological activities.

For example, a 3D-QSAR study on a series of piperazine derivatives identified that electrostatic and steric fields were the most significant contributors to their antagonistic effects, while hydrophobicity played a lesser role. In another study focused on piperazine derivatives as mTORC1 inhibitors, a QSAR model was developed that successfully correlated the inhibitory activity with several molecular descriptors.

While a specific QSAR model for this compound analogues is not extensively reported in the public domain, the principles from related structures can be applied. A hypothetical QSAR study would involve generating a series of analogues with systematic variations in the dichloro-benzyl moiety and the piperazin-2-one scaffold, measuring their biological activity, and then using computational methods to build a predictive model.

Table 1: Hypothetical Biological Activity Data for QSAR Modeling of 3-(Substituted-benzyl)-piperazin-2-one Analogues

Compound IDR1R2R3R4IC50 (µM)
1 HHClCl0.5
2 ClHClH2.1
3 HHFF1.8
4 HHOCH3H10.5
5 HHHH15.2
6 HCH3ClCl0.8
7 HHClBr0.7
8 FHClCl0.4
9 HHNO2H8.9
10 HHCNH7.5

This table presents hypothetical data for illustrative purposes to demonstrate the type of information required for a QSAR study. The IC50 values are not based on experimental results.

Analytical Methodologies for 3 3,4 Dichloro Benzyl Piperazin 2 One and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation of the parent compound from its metabolites and endogenous matrix components. The choice of technique depends on the analyte's physicochemical properties, such as polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantification of 3-(3,4-Dichloro-benzyl)-piperazin-2-one. Method development typically involves optimizing separation on a reversed-phase column, such as a C8 or C18, using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. rjptonline.orgnih.gov

UV and Diode-Array Detection (DAD): The presence of the dichlorobenzyl group in the molecule provides a chromophore that absorbs ultraviolet (UV) light, making UV detection a straightforward and robust method for quantification. measurlabs.comshimadzu.com A Diode-Array Detector (DAD) offers an advantage over a standard fixed-wavelength UV detector by acquiring spectra across a range of wavelengths simultaneously. shimadzu.comcriver.com This capability is invaluable for assessing peak purity and identifying co-eluting impurities by comparing their UV spectra. shimadzu.com For related piperazine (B1678402) compounds, detection wavelengths are often set in the 230-260 nm range. nih.govgoogle.com

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed, although it may require pre-column or post-column derivatization if the native molecule does not exhibit sufficient fluorescence. rsc.orgresearchgate.netnih.gov Derivatizing agents like dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can react with the secondary amine in the piperazine ring to yield a highly fluorescent product, allowing for detection at very low concentrations. researchgate.netjocpr.com

Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose. jocpr.com

Table 1: Example of HPLC-DAD Parameters for Analysis
ParameterCondition
Instrument Agilent 1200 Series or equivalent
Column ACE C18 (250 x 4.6 mm, 5 µm) rjptonline.org
Mobile Phase A: 0.02M Phosphate Buffer (pH 5.5) B: Acetonitrile google.com
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min google.com
Column Temp. 30 °C google.com
Injection Vol. 10 µL
Detection DAD, 254 nm google.com

Gas Chromatography (GC) is typically reserved for analytes that are thermally stable and volatile. auburn.edu Due to its relatively high molecular weight and polarity, this compound is not ideally suited for direct GC analysis. However, analysis can be made possible through derivatization to create more volatile and less polar analogues. This process involves chemically modifying the molecule, for instance, by silylating the amine group. While applicable, HPLC and LC-MS are generally preferred for their simplicity and broader applicability to non-volatile compounds. researchgate.netojp.gov

The this compound molecule contains a chiral center at the C3 position of the piperazinone ring. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties, it is essential to assess the enantiomeric purity of the compound. rsc.org Chiral chromatography, most commonly HPLC using a chiral stationary phase (CSP), is the definitive method for separating and quantifying enantiomers. rsc.orgnih.gov

CSPs based on derivatized polysaccharides, such as cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds, including heterocyclic structures. nih.gov The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, often a mixture of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution between the enantiomeric peaks. rsc.org

Table 2: Representative Chiral HPLC Method Parameters
ParameterCondition
Column Daicel Chiralcel OD-H or similar polysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Expected Result Baseline separation of the (R)- and (S)-enantiomers

Mass Spectrometry for Identification and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of metabolites and for ultra-sensitive quantification, especially when coupled with liquid chromatography. lcms.czrsc.org

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the analysis of this compound in complex biological samples. lcms.czkuleuven.be This technique is the gold standard in bioanalysis due to its ability to minimize matrix effects and provide definitive identification. rsc.org

Electrospray ionization (ESI) is a common interface used to generate charged parent ions of the analyte. The mass spectrometer then isolates these parent ions and fragments them to produce specific product ions. By monitoring a specific transition from a precursor ion to a product ion, a technique known as Multiple Reaction Monitoring (MRM), the instrument can achieve extremely low limits of detection and quantification. mdpi.com This specificity ensures that only the compound of interest is measured, even in the presence of other structurally similar compounds. lcms.czmdpi.com

Table 3: Hypothetical LC-MS/MS MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 273.04 [M+H]⁺159.0 (Dichlorobenzyl fragment)
Hydroxylated Metabolite 289.04 [M+H]⁺175.0 (Hydroxydichlorobenzyl fragment)

To understand how this compound is metabolized, in vitro assays using liver microsomes from non-human species (e.g., rat, mouse, dog) are commonly performed. nuvisan.comnih.gov Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govnih.gov

In these assays, the parent compound is incubated with the microsomes in the presence of necessary cofactors like NADPH. nih.govmedipol.edu.tr Following the incubation, the sample is analyzed by high-resolution LC-MS/MS. nuvisan.com Metabolites are identified by searching for new chromatographic peaks and characteristic mass shifts from the parent drug. Common metabolic transformations for a molecule like this compound include oxidation (hydroxylation) of the aromatic ring or the piperazinone ring, N-oxidation, and cleavage of the benzyl (B1604629) group. nih.govnih.gov The exact mass measurements provided by high-resolution mass spectrometry can help determine the elemental composition of the metabolites, aiding in their structural identification. nih.gov

Table 4: Potential In Vitro Metabolites and Corresponding Mass Shifts
Metabolic ReactionMass ChangeExpected Metabolite m/z [M+H]⁺
Parent Compound -273.04
Monohydroxylation +16 Da (Oxygen addition)289.04
Oxidation (Ketone formation) +14 Da (Oxygen addition, -2H)287.02
N-Oxidation +16 Da (Oxygen addition)289.04
De-benzylation -158 Da (Loss of C₇H₅Cl₂)115.08

Spectrophotometric Methods for Concentration Determination

Spectrophotometric techniques are instrumental in determining the concentration of chemical compounds in solution by measuring the interaction of the substance with electromagnetic radiation.

UV-Vis Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a quantitative technique used to measure the absorption of UV or visible light by a compound in solution. longdom.org The absorption of light is directly proportional to the concentration of the species in the solution, a relationship described by the Beer-Lambert Law. longdom.org For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to the electronic transitions within its chromophores: the 3,4-dichlorobenzyl group and the piperazin-2-one (B30754) heterocyclic ring.

The dichlorinated benzene (B151609) ring is the primary chromophore and is expected to display absorption bands typical of substituted benzenoid compounds. These arise from π → π* transitions. The presence of the chlorine atoms and the alkyl substituent on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. The amide group within the piperazin-2-one ring also contains a chromophore (C=O) which can exhibit n → π* transitions.

A hypothetical UV-Vis absorption spectrum for this compound would likely show absorption maxima in the UV region, which could be used to create a calibration curve for quantitative analysis.

Hypothetical UV-Vis Absorption Data

Chromophore Expected Transition Approximate λmax (nm)
3,4-Dichlorobenzyl π → π* 260-280

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive analytical technique that measures the emission of light from a substance that has absorbed light. While not all molecules fluoresce, compounds containing aromatic rings and certain heterocyclic systems can exhibit fluorescence. The piperazine moiety, in particular, has been incorporated into various fluorescent probes. nih.govchemrxiv.orgacs.orgrsc.org

The potential for fluorescence in this compound would likely depend on the efficiency of a photoinduced electron transfer (PET) process between the piperazine nitrogen atom and the dichlorobenzyl aromatic system. nih.gov In many piperazine-containing fluorophores, the fluorescence is quenched in the neutral state due to PET. However, protonation of the piperazine nitrogen, for instance in acidic conditions, can inhibit this PET process, leading to a significant increase in fluorescence intensity. nih.gov Therefore, the fluorescence of this compound, if applicable, would be highly dependent on the pH of the medium. nih.gov

Purity and Quality Control Methods

Beyond basic identification, several analytical methods are crucial for establishing the purity and ensuring the quality control of a chemical compound.

Elemental Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. It provides the percentage by mass of each element present and is a critical test of purity. For this compound, with the chemical formula C₁₁H₁₂Cl₂N₂O, the theoretical elemental composition can be calculated based on its atomic weights. The experimental values obtained for a synthesized sample should closely match these theoretical values to confirm its elemental integrity.

Theoretical Elemental Composition of C₁₁H₁₂Cl₂N₂O

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.011 11 132.121 50.98
Hydrogen H 1.008 12 12.096 4.67
Chlorine Cl 35.453 2 70.906 27.36
Nitrogen N 14.007 2 28.014 10.81
Oxygen O 15.999 1 15.999 6.17

| Total | | | | 259.136 | 100.00 |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. wikipedia.org They are widely used in the pharmaceutical industry for quality control. netzsch.comnews-medical.netamericanpharmaceuticalreview.commdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. wikipedia.org A TGA curve provides information about the thermal stability of a compound and its decomposition profile. For this compound, a TGA analysis would indicate the temperature at which it begins to decompose and the number of decomposition steps. mdpi.com The thermal stability of heterocyclic compounds can be influenced by their molecular structure and intermolecular interactions. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. news-medical.netnih.gov A DSC thermogram can identify thermal transitions such as melting, crystallization, and glass transitions. netzsch.comnews-medical.net For a crystalline solid like this compound, DSC would be used to determine its melting point and enthalpy of fusion, which are key indicators of purity. netzsch.commdpi.com Impurities typically cause a broadening and depression of the melting peak.

Representative Thermal Analysis Data

Analysis Parameter Typical Value Range for Similar Heterocyclic Compounds
TGA Onset of Decomposition (Tonset) 200 - 350 °C
TGA Residual Mass at 600 °C < 10%
DSC Melting Point (Tm) 150 - 250 °C

This table presents typical data ranges observed for heterocyclic compounds of similar complexity and is for illustrative purposes. mdpi.com

Potential Applications and Future Research Directions

3-(3,4-Dichloro-benzyl)-piperazin-2-one as a Chemical Probe for Biological Pathways

While specific studies detailing the use of this compound as a chemical probe are not extensively documented in publicly available literature, its structural characteristics suggest potential in this area. Chemical probes are small molecules used to study and manipulate biological systems, and compounds like this compound, with their defined structure and potential for biological activity, are ideal candidates for such applications.

The development of piperazine-fused cyclic disulfides as high-performance bioreduction-activated cores for bifunctional probes highlights the utility of the piperazine (B1678402) scaffold in creating tools for chemical biology. chemrxiv.org These probes can be used to investigate redox biology in living cells. chemrxiv.org The dichlorobenzyl moiety of this compound can also contribute to specific interactions with biological targets, making it a candidate for the development of probes for specific enzymes or receptors. Future research could focus on synthesizing fluorescently labeled or biotinylated derivatives of this compound to facilitate its use in assays designed to identify its biological targets and elucidate its mechanism of action.

Development of the Piperazin-2-one (B30754) Scaffold in New Chemical Entities (General Research Area, not specific drug development)

The piperazin-2-one scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility has led to its incorporation into a wide array of new chemical entities (NCEs) with diverse pharmacological activities. The piperazine ring itself is found in numerous approved drugs and is valued for its ability to modulate physicochemical properties such as solubility and basicity, which in turn can improve the pharmacokinetic profile of a drug candidate. nih.govtandfonline.com

The development of NCEs based on the piperazin-2-one scaffold is an active area of research. researchgate.netthieme.de Scientists are exploring the introduction of various substituents at different positions of the piperazin-2-one ring to create libraries of compounds with a wide range of biological activities. researchgate.net This diversity-oriented synthesis approach allows for the rapid generation of novel molecules that can be screened against a variety of biological targets. researchgate.net The inherent conformational flexibility of the piperazine ring can also be constrained by incorporating it into more complex, polycyclic structures, which can lead to increased potency and selectivity for a particular target. tandfonline.com

Table 1: Therapeutic Areas of Interest for Piperazin-2-one Scaffolds

Therapeutic AreaRationale for InterestKey Structural Features
Oncology The piperazine moiety is present in several approved anticancer drugs. researchgate.net Piperazin-2-one derivatives have shown cytotoxic activity against various cancer cell lines. nih.govnih.govCan be designed to target specific kinases or other proteins involved in cancer cell proliferation. nih.gov
Infectious Diseases Piperazine derivatives have demonstrated antibacterial and antifungal properties. researchgate.netThe scaffold can be modified to target essential enzymes in bacteria or fungi.
Central Nervous System Disorders The piperazine ring is a common feature in drugs targeting the CNS, including antipsychotics and antidepressants. researchgate.netThe ability to cross the blood-brain barrier is a key consideration in the design of these compounds.

Advanced Synthetic Methodologies for Complex Piperazin-2-one Derivatives

The growing interest in piperazin-2-one derivatives has spurred the development of novel and efficient synthetic methods to access structurally complex molecules. thieme.de Traditional synthetic routes can be lengthy and may not be suitable for generating large libraries of compounds for high-throughput screening. mdpi.com Consequently, there is a significant focus on developing more advanced and versatile synthetic strategies.

Recent advancements in this area include the development of cascade reactions, which allow for the formation of multiple chemical bonds in a single step, leading to a more efficient synthesis of the piperazin-2-one core. researchgate.netthieme.de For instance, a metal-promoted cascade approach using a chloro allenylamide, primary amines, and aryl iodides has been reported for the synthesis of piperazin-2-ones, introducing two points of diversity in a single operation. thieme.de

Asymmetric synthesis of piperazin-2-ones is another critical area of research, as the stereochemistry of a molecule can have a profound impact on its biological activity. acs.org One-pot approaches combining Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization have been successfully employed to produce chiral 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. acs.org Furthermore, photoredox catalysis is emerging as a powerful tool for the C-H functionalization of piperazines, providing a direct way to introduce substituents onto the carbon atoms of the ring, which has been a synthetic challenge. mdpi.com

Table 2: Comparison of Synthetic Methodologies for Piperazin-2-one Derivatives

MethodologyDescriptionAdvantages
Cascade Reactions Multiple bond-forming reactions occur in a single synthetic operation. researchgate.netthieme.deIncreased efficiency, reduced waste, and rapid access to molecular complexity. thieme.de
Asymmetric Catalysis Use of chiral catalysts to produce enantiomerically pure or enriched piperazin-2-ones. acs.orgAllows for the synthesis of specific stereoisomers, which is crucial for biological activity.
Photoredox Catalysis Utilizes light to initiate chemical reactions, enabling C-H functionalization. mdpi.comProvides access to novel substitution patterns that are difficult to achieve with traditional methods. mdpi.com
Multi-component Reactions Three or more reactants combine in a single reaction to form a complex product. eurekaselect.comHigh atom economy and the ability to generate diverse libraries of compounds.

Exploration of Novel Biological Targets and Mechanistic Insights

Research into piperazin-2-one derivatives has uncovered a broad spectrum of biological activities, suggesting that these compounds may interact with a variety of biological targets. researchgate.netsemanticscholar.org While some studies have focused on established targets like kinases in cancer, there is a growing effort to identify novel targets and to understand the underlying mechanisms of action.

For example, some phenylpiperazine derivatives of 1,2-benzothiazine have been shown to exhibit cytotoxic activity and induce apoptosis in cancer cells, with evidence suggesting they may act as inhibitors of topoisomerase II. mdpi.com Molecular docking studies have provided insights into how these compounds might bind to the DNA-topoisomerase complex. mdpi.com Other research has explored the potential of piperazine-containing compounds as sigma receptor 1 (S1R) agonists, with computational studies helping to elucidate the binding mode of these ligands. rsc.org

The exploration of novel biological targets is often aided by screening piperazin-2-one libraries against a wide range of assays. This approach can lead to the identification of "hits" that can then be further optimized for potency and selectivity. Understanding the mechanism of action of these compounds is crucial for their development as therapeutic agents and can be achieved through a combination of experimental techniques, such as cell-based assays and proteomics, and computational methods.

Integration with Artificial Intelligence and Machine Learning in Compound Design

Generative AI models, for instance, can be trained on large databases of known molecules to design novel piperazin-2-one derivatives with desired properties, such as high affinity for a specific target and good pharmacokinetic profiles. researchgate.netnih.gov These models can explore a vast chemical space to propose new scaffolds that may not be readily accessible through traditional medicinal chemistry approaches. researchgate.net

Machine learning algorithms can also be used to build predictive models for various properties, including biological activity, toxicity, and metabolic stability. nih.gov These models can help to prioritize which compounds to synthesize and test, thereby saving time and resources. For example, a workflow combining a variational autoencoder with active learning has been developed to generate chemically viable molecules with high predicted affinity for their targets. nih.gov As more data on piperazin-2-one derivatives becomes available, the accuracy of these AI and ML models will continue to improve, further enhancing their utility in the design of new and effective therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes for 3-(3,4-Dichloro-benzyl)-piperazin-2-one, and how can enantiomeric purity be ensured?

Answer:
The synthesis of piperazin-2-one derivatives often involves catalytic enantioselective methods, such as decarboxylative allylic alkylation, to achieve α-secondary or α-tertiary stereocenters . Key steps include:

  • Protecting group selection : Bulky groups (e.g., Boc or Cbz) enhance stereocontrol during alkylation .
  • Catalytic systems : Palladium catalysts with chiral ligands (e.g., PHOX) enable asymmetric induction .
  • Purification : Chromatographic techniques (HPLC with chiral columns) or recrystallization validate enantiomeric excess (>95%) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

Answer:
Rigorous characterization requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., benzyl substitution at C3) and piperazin-2-one ring conformation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C11_{11}H11_{11}Cl2_2N2_2O, MW 272.07) .
  • HPLC : Reverse-phase chromatography with UV detection assesses purity (>95%) .

Advanced: How do structural modifications at the benzyl or piperazin-2-one ring influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Benzyl substituents : Electron-withdrawing groups (e.g., Cl at C3/C4) enhance binding to targets like Factor Xa or MDM2 by increasing hydrophobic interactions .
  • Piperazin-2-one modifications : Introduction of trifluoromethyl or pyridinyl groups at the α-position improves metabolic stability and target selectivity .
  • Methodology : Average % inhibition analysis across derivative libraries identifies critical pharmacophores .

Advanced: What computational strategies are used to optimize this compound as an enzyme inhibitor?

Answer:

  • 3D-QSAR modeling : Aligns steric/electrostatic fields with inhibitory activity (e.g., against mIDH1) to guide substituent design .
  • Molecular docking : Predicts binding modes with targets (e.g., MDM2) and identifies key residues (e.g., Phe19, Trp23) for interaction .
  • Molecular dynamics (MD) simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and ADME properties (e.g., logP < 3) .

Advanced: How can researchers resolve contradictions in biological data across different assays?

Answer:

  • Assay validation : Cross-test in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to confirm reproducibility .
  • Control compounds : Use reference inhibitors (e.g., (±)-Nutlin-3 for MDM2) to benchmark activity .
  • Data normalization : Adjust for assay-specific variables (e.g., ATP concentration in kinase assays) to harmonize results .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Storage : Keep at -20°C in airtight containers under inert gas (N2_2) to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .
  • Waste disposal : Follow EPA guidelines for halogenated organic waste .

Advanced: What strategies are employed to enhance solubility and bioavailability of this compound?

Answer:

  • Prodrug design : Introduce phosphate esters or PEGylated side chains to improve aqueous solubility .
  • Co-crystallization : Formulate with cyclodextrins or surfactants to enhance dissolution rates .
  • Salt formation : Hydrochloride salts (e.g., 1b in ) increase stability in physiological buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.